molecular formula C19H21N3OS3 B12035218 N,N-diethyl-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide CAS No. 476484-11-4

N,N-diethyl-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide

Cat. No.: B12035218
CAS No.: 476484-11-4
M. Wt: 403.6 g/mol
InChI Key: BNWXICCBUHCOKF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Salor-int l225657-1ea involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring is typically synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions. The resulting thiazole intermediate is then subjected to further reactions to introduce the desired substituents at specific positions on the ring .

Industrial Production Methods

In an industrial setting, the production of Salor-int l225657-1ea is scaled up using optimized reaction conditions to ensure high yield and purity. This involves the use of large-scale reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Salor-int l225657-1ea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Salor-int l225657-1ea has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Salor-int l225657-1ea involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Salor-int l225657-1ea stands out due to its specific substitution pattern on the thiazole ring, which imparts unique chemical and biological properties.

Properties

CAS No.

476484-11-4

Molecular Formula

C19H21N3OS3

Molecular Weight

403.6 g/mol

IUPAC Name

N,N-diethyl-2-[[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C19H21N3OS3/c1-3-22(4-2)17(23)13-25-19-21-20-18(26-19)24-12-15-10-7-9-14-8-5-6-11-16(14)15/h5-11H,3-4,12-13H2,1-2H3

InChI Key

BNWXICCBUHCOKF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CSC1=NN=C(S1)SCC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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